3-(4-bromophenyl)-N,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
3-(4-bromophenyl)-N,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that belongs to the pyrazole family. . This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol in the presence of glacial acetic acid. The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-N,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can result in the formation of complex biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent.
Biological Research: The compound has been investigated for its neurotoxic potentials and effects on acetylcholinesterase activity.
Industrial Applications: Its unique structural features make it a candidate for the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase activity, which affects neural transmission . The compound’s structure allows it to bind to active sites of enzymes and receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness
3-(4-bromophenyl)-N,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide stands out due to its combination of bromine and fluorine substituents, which impart unique electronic and steric properties
Properties
Molecular Formula |
C22H16BrF2N3S |
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Molecular Weight |
472.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N,3-bis(4-fluorophenyl)-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C22H16BrF2N3S/c23-16-5-1-14(2-6-16)20-13-21(15-3-7-17(24)8-4-15)28(27-20)22(29)26-19-11-9-18(25)10-12-19/h1-12,21H,13H2,(H,26,29) |
InChI Key |
TVKFXIAPJNQMPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=S)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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